![molecular formula C12H7BrClN3 B13094624 3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13094624.png)
3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromoaniline with 5-chloropyrazole in the presence of a suitable base and solvent. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its potential anti-inflammatory, anticancer, and antiviral activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, leading to the inhibition of their activity. The compound can modulate various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine
- 3-(3-Bromophenyl)-5-fluoropyrazolo[1,5-a]pyrimidine
- 3-(3-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine is unique due to the specific positioning of the bromine and chlorine atoms, which enhances its reactivity and potential for various chemical transformations
Propriétés
Formule moléculaire |
C12H7BrClN3 |
|---|---|
Poids moléculaire |
308.56 g/mol |
Nom IUPAC |
3-(3-bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H7BrClN3/c13-9-3-1-2-8(6-9)10-7-15-17-5-4-11(14)16-12(10)17/h1-7H |
Clé InChI |
XMZZAFGWVYKUKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=C3N=C(C=CN3N=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)

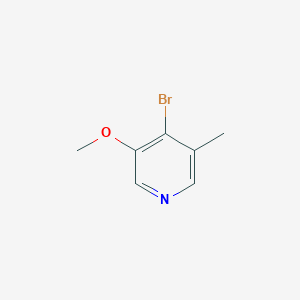
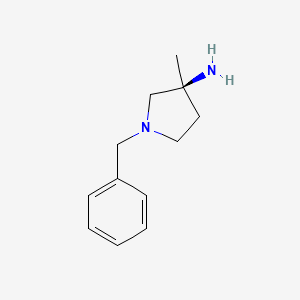

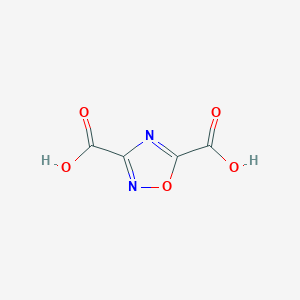
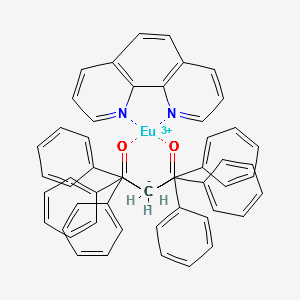
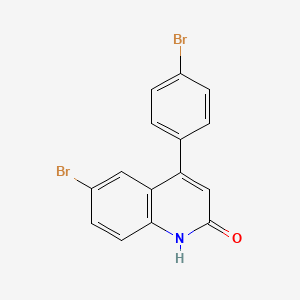
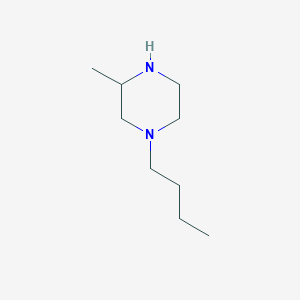

![2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro-](/img/structure/B13094588.png)

![1H-Imidazo[4,5-b]pyrazin-2-amine hydrochloride](/img/structure/B13094611.png)

